N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

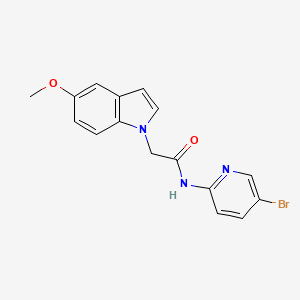

N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-bromopyridine moiety linked via an acetamide bridge to a 5-methoxyindole scaffold.

Properties

Molecular Formula |

C16H14BrN3O2 |

|---|---|

Molecular Weight |

360.20 g/mol |

IUPAC Name |

N-(5-bromopyridin-2-yl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C16H14BrN3O2/c1-22-13-3-4-14-11(8-13)6-7-20(14)10-16(21)19-15-5-2-12(17)9-18-15/h2-9H,10H2,1H3,(H,18,19,21) |

InChI Key |

ABHZBVGCPOCLON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

-

Bromination of 2-Aminopyridine: : Start with 2-aminopyridine and react it with bromine to introduce the bromine substituent at the 5-position of the pyridine ring.

-

Indole Formation: : Prepare 5-methoxyindole by reacting 5-methoxyaniline with an acid catalyst. Then, amidate the indole using acetic anhydride to obtain the acetamide group.

Industrial Production:

The industrial synthesis of this compound involves scalable processes, optimized for yield and purity. Specific conditions and catalysts may vary depending on the manufacturer.

Chemical Reactions Analysis

-

Oxidation: : N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo oxidation reactions, converting the bromine to a bromine oxide or other functional groups.

-

Reduction: : Reduction of the carbonyl group (–C=O) in the acetamide can yield the corresponding alcohol.

-

Substitution: : The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

- Bromination: Br₂, solvent (e.g., CH₂Cl₂)

- Indole formation: Acid catalyst (e.g., H₂SO₄)

- Amidation: Acetic anhydride, base (e.g., NaOH)

Major Products

- The main product is this compound itself.

- By-products may include regioisomers or side reactions.

Scientific Research Applications

-

Medicinal Chemistry: : Researchers explore its potential as a drug candidate due to the indole moiety’s bioactivity. It could target specific receptors or enzymes.

-

Biological Studies: : Investigate its effects on cellular processes, signaling pathways, and gene expression.

-

Industry: : Used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific proteins or receptors, affecting cellular processes.

Comparison with Similar Compounds

N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide (7e)

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (33)

Melatonin Derivatives (Compounds 5–9)

- Examples :

- Comparison : These derivatives retain the 5-methoxyindole-acetamide backbone but vary in N-substituents. The tetrazole group in Compound 8, for instance, introduces acidic protons, which could enhance solubility or metal-binding capacity.

Table 1: Comparative Data for Selected Acetamide Derivatives

Functional Group Impact on Bioactivity

Biological Activity

N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H15BrN2O2

- Molecular Weight : 333.20 g/mol

- CAS Number : 1205861-52-4

The compound features a brominated pyridine moiety and an indole derivative, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines effectively. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Similar Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Indole Derivative A | 10 | HeLa |

| N-(5-bromopyridin-2-yl)acetamide | 15 | A549 |

| Indole Derivative B | 8 | MCF-7 |

Antimicrobial Activity

This compound has shown promising antimicrobial activity. Compounds containing pyridine and indole rings are often evaluated for their antibacterial and antifungal properties.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : Similar compounds have been reported to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : The presence of the indole moiety is associated with pro-apoptotic activity, leading to programmed cell death in cancer cells.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis, contributing to its antimicrobial effects.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of indole-based compounds for their antitumor activity against various cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values ranging from 8 to 20 µM, indicating significant cytotoxic effects.

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of a library of pyridine and indole derivatives against common pathogens. This compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.